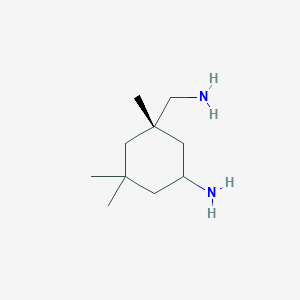
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine is a chiral amine compound with a unique cyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexanone derivative.
Reductive Amination: The key step involves reductive amination, where the cyclohexanone derivative is reacted with formaldehyde and ammonia or an amine under reducing conditions to form the desired amine.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution techniques to isolate the (1R,3S) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine.
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanone: A ketone derivative of the compound.
Uniqueness
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine is unique due to its specific chiral configuration and the presence of an aminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
(3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8?,10-/m1/s1 |
Clé InChI |
RNLHGQLZWXBQNY-LHIURRSHSA-N |
SMILES isomérique |
C[C@]1(CC(CC(C1)(C)C)N)CN |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















